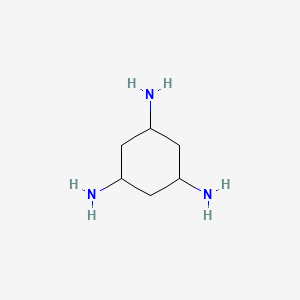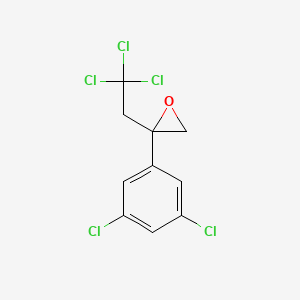
トリジファン
概要
説明
科学的研究の応用
Tridiphane has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Tridiphane is studied for its effects on biological systems, particularly its role in inhibiting certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in agriculture as a synergist in herbicides to enhance the effectiveness of other compounds
作用機序
Target of Action
Tridiphane primarily targets the enzyme glutathione S-transferase (GST) in plants . GST plays a crucial role in the detoxification of harmful substances, including herbicides, by conjugating them with glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid . This process renders the toxic compounds more water-soluble, facilitating their removal from the plant body .
Mode of Action
Tridiphane acts as an inhibitor of GST, preventing the enzyme from detoxifying certain herbicides . This inhibition enhances the herbicidal activity of these compounds, making them more effective at controlling unwanted plant species . For instance, tridiphane has been shown to inhibit the metabolism of atrazine, a commonly used herbicide, to water-soluble metabolites in certain weed species . This inhibition results in higher levels of unmetabolized atrazine in the plant, leading to increased herbicidal activity .
Biochemical Pathways
The primary biochemical pathway affected by tridiphane is the glutathione conjugation pathway . By inhibiting GST, tridiphane disrupts this pathway, preventing the detoxification of certain herbicides and enhancing their phytotoxic effects . The downstream effects of this disruption include increased herbicidal activity and improved weed control .
Pharmacokinetics
Like many other herbicides, tridiphane is likely absorbed by plants through the roots and leaves, distributed throughout the plant via the vascular system, metabolized in plant tissues, and excreted or sequestered in plant cells .
Result of Action
The primary molecular effect of tridiphane’s action is the inhibition of GST activity, which disrupts the detoxification of certain herbicides and enhances their phytotoxic effects . At the cellular level, this can lead to increased herbicide concentrations within plant cells, resulting in greater herbicidal activity and improved weed control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tridiphane. For instance, the timing of tridiphane application relative to the application of other herbicides can affect its synergistic effects . In one study, tridiphane applied 1 or 2 days before atrazine or an atrazine-cyanazine mixture generally controlled wild oat similar to the tridiphane-triazine tank mix . .
生化学分析
Biochemical Properties
Tridiphane plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with glutathione S-transferase (GST), an enzyme involved in detoxification processes. Tridiphane inhibits GST, thereby enhancing the activity of herbicides like atrazine and cyanazine . This inhibition leads to an accumulation of toxic compounds within the weed cells, ultimately causing cell death.
Cellular Effects
Tridiphane affects various types of cells and cellular processes. In plant cells, it disrupts normal cellular functions by inhibiting detoxification enzymes, leading to an accumulation of herbicide compounds. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, tridiphane has been shown to enhance the control of wild oat (Avena fatua) by atrazine-cyanazine mixtures, indicating its impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Tridiphane can be synthesized through the reaction of 3,5-dichlorophenylacetic acid with trichloroacetaldehyde in the presence of a base. The reaction typically involves the formation of an intermediate, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of tridiphane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
Tridiphane undergoes several types of chemical reactions, including:
Oxidation: Tridiphane can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the oxirane ring.
Substitution: Tridiphane can undergo substitution reactions where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary but often include derivatives of the original compound with altered functional groups, which can have different chemical and physical properties .
類似化合物との比較
Similar Compounds
Indanofan: Another oxirane compound with similar herbicidal synergistic properties.
Atrazine: A widely used herbicide that is often used in combination with tridiphane for enhanced effectiveness
Uniqueness
Tridiphane is unique in its ability to enhance the effectiveness of other herbicides by inhibiting detoxification enzymes. This property makes it particularly valuable in agricultural applications where resistance to herbicides is a growing concern .
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHOAONZVJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024365 | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-08-2 | |
| Record name | Tridiphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridiphane [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIDIPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tridiphane?
A1: Tridiphane's primary mechanism of action is the inhibition of glutathione S-transferases (GSTs) [, , , , ]. GSTs are enzymes crucial for detoxifying herbicides in plants, particularly those metabolized via conjugation with glutathione.
Q2: How does Tridiphane enhance the activity of other herbicides?
A2: By inhibiting GSTs, Tridiphane prevents the detoxification of certain herbicides, leading to their accumulation in the target plants [, , , , , , ]. This results in enhanced herbicidal activity and improved weed control.
Q3: Which herbicides have shown synergistic effects when combined with Tridiphane?
A3: Tridiphane has demonstrated synergistic effects with various herbicides, including Atrazine [, , , , , , ], Cyanazine [, , , , ], EPTC [, ], Alachlor [, , ], Propanil [, ], and Metribuzin [].
Q4: Does Tridiphane affect all plant species equally?
A4: No, Tridiphane exhibits differential toxicity among plant species. For instance, it synergizes EPTC and Alachlor activity in both Corn and Proso Millet, but the effective herbicide rates for Proso Millet control are much lower []. Additionally, Tridiphane increased Paraquat-induced injury in Soybean, Corn, and Giant Foxtail [].
Q5: Can Tridiphane impact the uptake and metabolism of other herbicides?
A5: Yes, research suggests that Tridiphane can alter the uptake and metabolism of certain herbicides. For example, it increased Atrazine uptake in both Corn and Giant Foxtail seedlings. While Atrazine metabolism to water-soluble metabolites increased in Corn, it remained unchanged in Giant Foxtail [].
Q6: Does Tridiphane affect glutathione levels in plants?
A6: Studies indicate that Tridiphane, along with Atrazine, can influence glutathione levels in plants. Both herbicides caused a decrease in thiol content in excised corn roots [].
Q7: What is the molecular formula and weight of Tridiphane?
A7: Tridiphane has the molecular formula C9H6Cl5O and a molecular weight of 316.4 g/mol.
Q8: How do environmental conditions influence Tridiphane's effectiveness?
A8: Environmental conditions can influence Tridiphane's efficacy. In one study, Tridiphane only enhanced Paraquat-induced growth inhibition in Soybean under environmental conditions that already limited plant growth [].
Q9: Does Tridiphane act as a catalyst in any known reactions?
A9: The provided research does not indicate any catalytic properties of Tridiphane. It primarily acts as an inhibitor of GSTs, influencing the metabolic pathways of other herbicides.
Q10: What is known about the toxicity of Tridiphane?
A10: While the provided research focuses on Tridiphane's herbicidal activity, further studies are needed to evaluate its potential toxicity comprehensively.
Q11: What is the environmental fate of Tridiphane?
A11: Research indicates that Tridiphane can persist in soil, with its degradation influenced by factors like soil type and microbial activity [].
Q12: Does Tridiphane impact soil microorganisms?
A12: Studies have shown that Tridiphane can affect the activity of soil microorganisms, including those involved in nitrification, sulfur oxidation, and denitrification [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



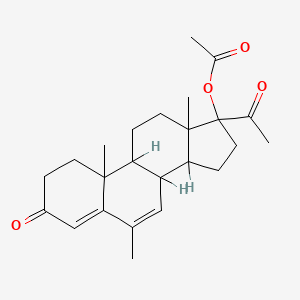
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
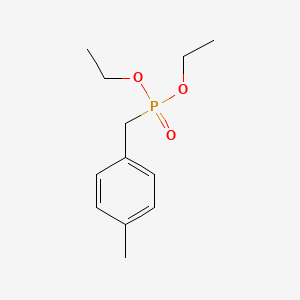
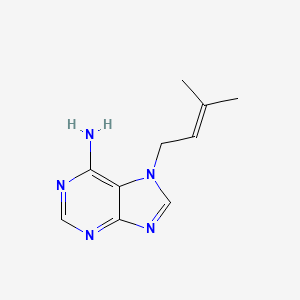

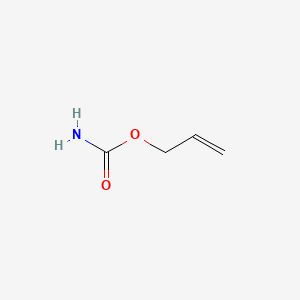
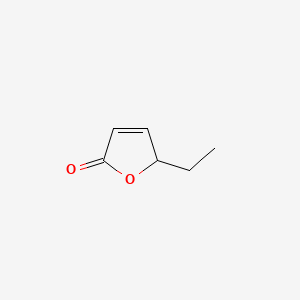
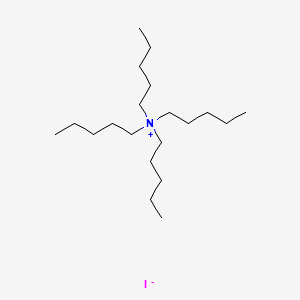
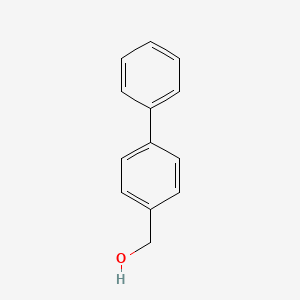
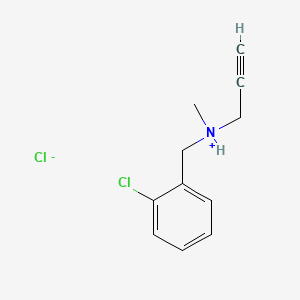
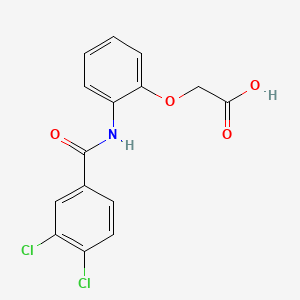
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
